molecular formula C24H29N5O4 B2948898 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)acetamide CAS No. 958586-04-4

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)acetamide

Cat. No.: B2948898
CAS No.: 958586-04-4
M. Wt: 451.527
InChI Key: YBZXHPSBNHYLRQ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)acetamide is a complex organic compound. This compound exhibits unique structural features, characterized by a quinazolinone core linked to a methoxyphenylpiperazine moiety via a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the formation of the quinazolinone core. This is achieved through the cyclization of an anthranilic acid derivative with a suitable amide. The resulting quinazolinone intermediate is then coupled with a propyl chain linked to a methoxyphenylpiperazine unit.

Key steps include:

  • Cyclization Reaction: : Anthranilic acid derivatives undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride.

  • Coupling Reaction: : The propyl chain is introduced through a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a propyl halide derivative.

  • Final Assembly: : The methoxyphenylpiperazine unit is attached via amide bond formation, utilizing coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

For industrial-scale production, optimized reaction conditions are paramount. Solvent selection, temperature control, and reaction times are fine-tuned to maximize yields and purity. Continuous flow processes and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : The methoxy group may be oxidized to a hydroxyl or carboxyl group under suitable conditions.

  • Reduction: : The quinazolinone ring can be reduced to the corresponding dihydroquinazolinone using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic aromatic substitution reactions may occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Halogens or alkyl groups can be introduced using reagents like bromine or alkyl halides.

Major Products Formed

  • Oxidation Products: : Hydroxyl or carboxyl derivatives.

  • Reduction Products: : Dihydroquinazolinone analogs.

  • Substitution Products: : Halogenated or alkylated derivatives.

Scientific Research Applications

This compound finds applications across various scientific disciplines:

Chemistry

  • Catalysis: : The quinazolinone core is known to coordinate with metal ions, serving as a catalyst in organic transformations.

Biology

  • Enzyme Inhibition: : Its structural features enable it to inhibit specific enzymes, making it a valuable tool in biochemical research.

Medicine

  • Drug Development: : The methoxyphenylpiperazine moiety is a common pharmacophore in drug discovery, indicating potential therapeutic applications.

Industry

  • Material Science: : Its unique structure lends itself to the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action largely depends on its interaction with biological macromolecules. The methoxyphenylpiperazine unit is known to bind to receptors, modulating their activity. The quinazolinone core can inhibit enzymes by mimicking natural substrates, thus interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinazolin-4-one: : Lacks the piperazine unit, less complex biological activity.

  • N-(2-methoxyphenyl)piperazine derivatives: : Similar pharmacological properties but different structural features.

Uniqueness

The combination of a quinazolinone core with a methoxyphenylpiperazine moiety via a propyl chain is unique. This dual functionality imparts a wide range of biological and chemical properties, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-33-19-9-7-18(8-10-19)28-15-13-27(14-16-28)12-4-11-25-22(30)17-29-23(31)20-5-2-3-6-21(20)26-24(29)32/h2-3,5-10H,4,11-17H2,1H3,(H,25,30)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZXHPSBNHYLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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